

# In Vivo Performance of Carbomer 934-Based Formulations: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Carbomer 934

Cat. No.: B3427536

[Get Quote](#)

**Carbomer 934**, a high molecular weight polymer of acrylic acid, is a widely utilized excipient in the pharmaceutical industry, primarily as a gelling agent, stabilizer, and controlled-release polymer. Its in vivo performance is critical for the development of effective drug delivery systems. This guide provides a comparative evaluation of **Carbomer 934**-based formulations against other alternatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in their formulation decisions.

## Oral Bioadhesive Formulations: Enhancing Gastrointestinal Residence Time

One of the key applications of **Carbomer 934** is in oral drug delivery systems to prolong the gastrointestinal (GI) residence time of dosage forms, thereby improving drug absorption.

A comparative in vivo study in dogs using gamma scintigraphy demonstrated the superior bioadhesive properties of **Carbomer 934** over ethylcellulose. Granules formulated with **Carbomer 934** exhibited a significantly slower migration rate in the alimentary canal.<sup>[1][2][3]</sup> The stomach emptying rate constant for non-adhesive granules was  $0.774\text{ h}^{-1}$ , while for two different bioadhesive granule formulations containing **Carbomer 934**, the constants were  $0.265\text{ h}^{-1}$  and  $0.321\text{ h}^{-1}$ , respectively.<sup>[1][2][3]</sup> After 4 hours, only 7.63% of the non-bioadhesive granules remained in the stomach, compared to 45.92% and 37.52% for the two **Carbomer 934** formulations.<sup>[2][3]</sup>

Formulation	Stomach Emptying Rate Constant (h <sup>-1</sup> )	Gastric Residence after 4h (%)
Non-adhesive (Ethylcellulose)	0.774	7.63
Bioadhesive I (Carbomer 934)	0.265	45.92
Bioadhesive II (Carbomer 934)	0.321	37.52

In another study, vildagliptin-loaded mucoadhesive nanoparticles using **Carbomer 934 P** retained the drug in the gastrointestinal tract of rats for a prolonged period of approximately 12 hours, compared to a significant reduction to about 3 hours for the standard group.[4]

## Topical and Transdermal Delivery: Modulating Skin Permeation

**Carbomer 934** is also extensively used in topical and transdermal formulations. Its concentration can be modulated to control the release and permeation of drugs through the skin.

An ex vivo study on nanoemulsion gels containing different proportions of **Carbomer 934** (1%, 2%, and 3%) showed that increasing the polymer concentration decreased the percutaneous flux rates of terbinafine and citral.[5] This suggests that higher **Carbomer 934** concentrations create a denser gel matrix, hindering drug release.[5]

Formulation	Terbinafine Flux (µg/cm <sup>2</sup> /h)	Citral Flux (µg/cm <sup>2</sup> /h)
Nanoemulsion (NE)	8.96	42.75
NE Gel with 1% Carbomer 934 (NG1)	8.88	42.54
NE Gel with 2% Carbomer 934 (NG2)	5.13	22.54
NE Gel with 3% Carbomer 934 (NG3)	3.10	14.71

A study on the topical delivery of propolis extract using emulgels containing **Carbomer 934P** and different vegetable oils highlighted the influence of the oil phase on bioadhesion and drug release.[6]

## Ophthalmic Formulations: Prolonging Ocular Residence

In ophthalmic drug delivery, **Carbomer 934** is used to increase the viscosity of formulations, thereby prolonging the contact time with the ocular surface and enhancing drug bioavailability.

A study on an environmentally responsive ophthalmic drug delivery system combined **Carbomer 934P** with xanthan gum. The optimized formulation demonstrated increased residence time and sustained drug release in vivo.[7] Another study on a flurbiprofen ocular in-situ gel used **Carbomer 934** in combination with HPMC, which acted as a viscosity-enhancing agent, to achieve pH-triggered gelation.[8]

## Experimental Protocols

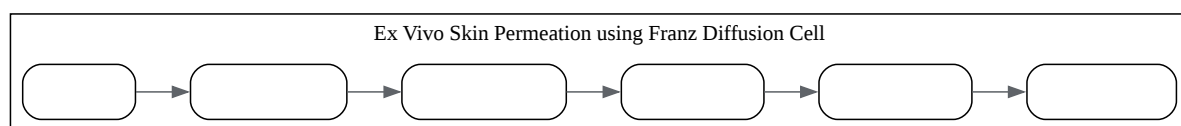
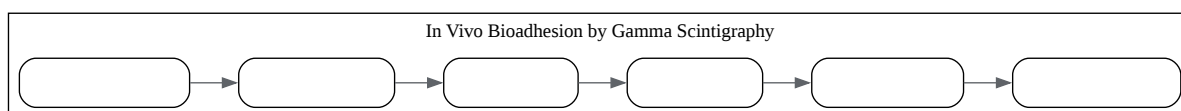
### In Vivo Bioadhesion Study using Gamma Scintigraphy

This technique is employed to non-invasively track the in vivo transit of radiolabeled dosage forms.

Methodology:

- Radiolabeling: **Carbomer 934** and the control polymer (e.g., ethylcellulose) are radiolabeled with a gamma-emitting isotope, such as Technetium-99m ( $^{99m}\text{Tc}$ ).[2]
- Formulation Preparation: The radiolabeled polymers are formulated into the desired dosage form (e.g., granules).[2]
- Animal Model: The study is typically conducted in conscious animals, such as dogs, that have been fasted overnight.[2]
- Administration: The radiolabeled formulation is administered orally.[2]

- Imaging: A gamma camera is used to acquire sequential images of the animal's abdomen at predetermined time intervals.[2]
- Data Analysis: The images are analyzed to quantify the amount of radioactivity in different regions of the GI tract (stomach, small intestine, colon) over time. This data is used to calculate parameters like gastric emptying time and intestinal transit time.[2][3]



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Study on of bioadhesive property of carbomer 934 by a gamma camera in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study on of bioadhesive property of carbomer934 by a gamma camera in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]

- 5. Effects of Carbopol® 934 proportion on nanoemulsion gel for topical and transdermal drug delivery: a skin permeation study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emulgels Containing Carbopol 934P and Different Vegetable Oils for Topical Propolis Delivery: Bioadhesion, Drug Release Profile, and Ex Vivo Skin Permeation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo consideration of novel environmentally responsive ophthalmic drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsr.com [ijpsr.com]
- To cite this document: BenchChem. [In Vivo Performance of Carbomer 934-Based Formulations: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3427536#in-vivo-performance-evaluation-of-carbomer-934-based-formulations]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)